4-Bromobenzyl bromide
Overview
Description
4-Bromobenzyl bromide, also known as alpha,4-dibromotoluene, is an organic compound with the molecular formula C7H6Br2. It is a white to tan crystalline solid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
4-Bromobenzyl bromide is primarily used as an intermediate in organic synthesis . It is often used to prepare a variety of biaryl compounds via sequential N-alkylation of various amines . The primary targets of this compound are therefore the amines that it alkylates.
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction. In this reaction, the bromide ion attached to the benzyl carbon is a good leaving group, making the carbon susceptible to attack by nucleophiles such as amines . This allows the formation of a new carbon-nitrogen bond, resulting in an aminomethyl-substituted biaryl compound .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific amines it is reacting with. As it is used to synthesize a variety of compounds, the downstream effects can vary widely. In general, the product of the reaction can influence various biochemical pathways depending on its structure and properties .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Due to its reactivity, it may also be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its reactivity with amines. By forming new carbon-nitrogen bonds, it can significantly alter the structure and function of target molecules . It should be noted that this compound is a lachrymator and can cause burns of eyes, skin, and mucous membranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the target amine for reaction with this compound . Additionally, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . The stability of this compound can also be affected by light and temperature .
Biochemical Analysis
Biochemical Properties
The role of 4-Bromobenzyl bromide in biochemical reactions is primarily as a reagent for introducing benzyl groups .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in organic synthesis . It can participate in free radical bromination and nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl bromide can be synthesized through the bromination of toluene derivatives. One common method involves the free radical bromination of 4-bromotoluene using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atoms. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: The major products are typically substituted benzyl derivatives, such as benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation: The major products include 4-bromobenzaldehyde and 4-bromobenzoic acid.
Scientific Research Applications
4-Bromobenzyl bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Iodobenzyl bromide
- 4-Nitrobenzyl bromide
- 4-Methylbenzyl bromide
- 2-Bromobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Chlorobenzyl bromide
- 3-Methoxybenzyl bromide
- 3-Bromobenzyl bromide
- 4-tert-Butylbenzyl bromide
Uniqueness: 4-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to other benzyl bromides. This increased reactivity makes it a versatile reagent in organic synthesis, allowing for the efficient formation of a wide range of products.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBJYMANQKEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044445 | |
Record name | 4-Bromobenzyl bromide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |
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Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | p-Bromobenzyl bromide | |
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CAS No. |
589-15-1 | |
Record name | 4-Bromobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Bromobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589151 | |
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Record name | 4-Bromobenzyl bromide | |
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Record name | Benzene, 1-bromo-4-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Bromobenzyl bromide | |
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Record name | α,4-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.761 | |
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Record name | P-BROMOBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1TTL8BGN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 4-bromobenzyl bromide?
A1: this compound has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure has been confirmed using various spectroscopic techniques. For instance, the crystal structure of N-(4-Bromobenzyl)phthalimide, a derivative synthesized from this compound, shows the planar phthalimide ring system twisted with respect to the bromobenzene ring by a dihedral angle of 89.55 (17)° []. Other characterization methods include IR, 1H NMR, and 13C NMR [, , ].
Q2: Can you provide examples of how this compound is used in organic synthesis?
A2: this compound is a versatile building block in organic synthesis due to its reactivity towards both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Some examples include:
- Alkylation Reactions: this compound readily reacts with various nucleophiles, such as amines [], thiols [], and imidazoles [], to form the corresponding benzyl derivatives. For instance, it reacts with 4-(2-aminoethyl)morpholine to yield 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives [].
- Suzuki-Miyaura Coupling: The aryl bromide moiety in this compound participates effectively in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, providing access to diverse biaryl compounds [, , ]. For example, it has been employed in the synthesis of losartan, an angiotensin II receptor blocker, by coupling with 2-[(N-triphenylmethyl)tetrazol-5-yl]phenyl boronic acid [].
Q3: How does the presence of the bromine atoms in this compound influence its reactivity?
A3: The two bromine atoms in this compound play distinct roles in its reactivity.
Q4: Are there any studies on the selectivity of reactions involving this compound?
A4: Yes, research has shown that reactions with this compound can exhibit selectivity.
- Friedel-Crafts Benzylation: In the Friedel-Crafts benzylation of 1,4-dimethoxybenzene, clayzic (zinc-exchanged montmorillonite K10) catalyzes the reaction with this compound to give a different product distribution compared to the reaction with 4-chlorobenzyl chloride. This difference is attributed to preferential absorption of the bromide on the clayzic catalyst due to its larger covalent radius [].
Q5: Has this compound been investigated for its potential in material science applications?
A5: While not directly used in materials, this compound serves as a precursor to compounds with potential applications in materials. For instance, it's used in the synthesis of novel fluorinated liquid crystal compounds with a vinyl linking group []. These compounds, designed using this compound as a starting material, exhibit nematic phases and have potential in liquid crystal display applications due to their higher clearing points, larger dielectric anisotropy (Δε), larger optical anisotropy (Δn), and fast response times [].
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